Cas no 1517802-72-0 (2-(2-cyanoquinolin-3-yl)acetic acid)

2-(2-Cyanoquinolin-3-yl)acetic acid is a quinoline-based organic compound featuring a cyano group at the 2-position and an acetic acid moiety at the 3-position. This structure makes it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and pharmaceutical derivatives. The cyano group enhances reactivity in nucleophilic addition and cyclization reactions, while the carboxylic acid functionality allows for further derivatization via esterification or amidation. Its rigid quinoline core contributes to stability and potential applications in medicinal chemistry, such as the development of kinase inhibitors or antimicrobial agents. The compound is typically handled under standard laboratory conditions, requiring protection from moisture to maintain purity.
2-(2-cyanoquinolin-3-yl)acetic acid structure
1517802-72-0 structure
Product name:2-(2-cyanoquinolin-3-yl)acetic acid
CAS No:1517802-72-0
MF:C12H8N2O2
MW:212.204122543335
CID:6421332
PubChem ID:81532505

2-(2-cyanoquinolin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-cyanoquinolin-3-yl)acetic acid
    • EN300-1137737
    • 1517802-72-0
    • AKOS020111035
    • Inchi: 1S/C12H8N2O2/c13-7-11-9(6-12(15)16)5-8-3-1-2-4-10(8)14-11/h1-5H,6H2,(H,15,16)
    • InChI Key: NRJXAQVFQZJRRB-UHFFFAOYSA-N
    • SMILES: OC(CC1=C(C#N)N=C2C=CC=CC2=C1)=O

Computed Properties

  • Exact Mass: 212.058577502g/mol
  • Monoisotopic Mass: 212.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74Ų

2-(2-cyanoquinolin-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137737-2.5g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1137737-0.25g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1137737-0.05g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1137737-1g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
1g
$986.0 2023-10-26
Enamine
EN300-1137737-5g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1137737-10g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1137737-0.5g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1137737-1.0g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0
1g
$0.0 2023-06-09
Enamine
EN300-1137737-0.1g
2-(2-cyanoquinolin-3-yl)acetic acid
1517802-72-0 95%
0.1g
$867.0 2023-10-26

Additional information on 2-(2-cyanoquinolin-3-yl)acetic acid

Recent Advances in the Application of 2-(2-Cyanoquinolin-3-yl)acetic Acid (CAS: 1517802-72-0) in Chemical Biology and Pharmaceutical Research

2-(2-Cyanoquinolin-3-yl)acetic acid (CAS: 1517802-72-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

One of the most notable applications of 2-(2-cyanoquinolin-3-yl)acetic acid is its role in the synthesis of quinoline-based derivatives, which exhibit a broad spectrum of pharmacological activities. Recent research has demonstrated that modifications to the quinoline core, particularly at the 3-position where the acetic acid moiety is attached, can significantly influence the compound's binding affinity and selectivity toward various biological targets. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on protein kinases involved in cancer progression, making them promising candidates for oncology drug development.

In addition to its applications in kinase inhibition, 2-(2-cyanoquinolin-3-yl)acetic acid has also been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound and its derivatives can modulate the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These findings suggest that the compound could serve as a scaffold for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

The chemical versatility of 2-(2-cyanoquinolin-3-yl)acetic acid is further underscored by its utility in the synthesis of fluorescent probes and imaging agents. Researchers have exploited the cyano and carboxylic acid functional groups to develop probes for detecting reactive oxygen species (ROS) and metal ions in biological systems. Such applications are particularly valuable in the study of oxidative stress-related diseases and the development of diagnostic tools for early disease detection.

Despite its promising potential, challenges remain in the optimization of 2-(2-cyanoquinolin-3-yl)acetic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's unique chemical properties and diverse biological activities make it a valuable asset in the toolkit of medicinal chemists and drug developers.

In conclusion, 2-(2-cyanoquinolin-3-yl)acetic acid (CAS: 1517802-72-0) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications span from drug discovery to diagnostic imaging, highlighting its potential to contribute to advancements in medicine and healthcare. Future research should focus on optimizing its derivatives for clinical translation and exploring new therapeutic avenues.

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